molecular formula C15H11N3 B12304083 3,4-Di(pyridin-4-yl)pyridine

3,4-Di(pyridin-4-yl)pyridine

Katalognummer: B12304083
Molekulargewicht: 233.27 g/mol
InChI-Schlüssel: MXFJAYJSLYOKTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Di(pyridin-4-yl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a central pyridine ring substituted with two pyridine rings at the 3 and 4 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Di(pyridin-4-yl)pyridine can be achieved through several methods. One common approach involves the cross-coupling reaction of pyridine derivatives. For example, the Suzuki-Miyaura coupling reaction between 3,4-dibromopyridine and pyridine-4-boronic acid in the presence of a palladium catalyst can yield this compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Di(pyridin-4-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives.

Wissenschaftliche Forschungsanwendungen

3,4-Di(pyridin-4-yl)pyridine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3,4-Di(pyridin-4-yl)pyridine depends on its specific application. In coordination chemistry, it acts as a ligand that can coordinate to metal ions through its nitrogen atoms, forming stable complexes. These complexes can exhibit unique properties, such as catalytic activity or photoluminescence, depending on the metal center and the coordination environment .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,4-Di(pyridin-4-yl)pyridine is unique due to its symmetrical structure and the presence of two pyridine rings, which can enhance its ability to form stable coordination complexes. This structural feature makes it a versatile ligand in coordination chemistry and a valuable building block in the synthesis of advanced materials.

Eigenschaften

Molekularformel

C15H11N3

Molekulargewicht

233.27 g/mol

IUPAC-Name

3,4-dipyridin-4-ylpyridine

InChI

InChI=1S/C15H11N3/c1-6-16-7-2-12(1)14-5-10-18-11-15(14)13-3-8-17-9-4-13/h1-11H

InChI-Schlüssel

MXFJAYJSLYOKTC-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1C2=C(C=NC=C2)C3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.